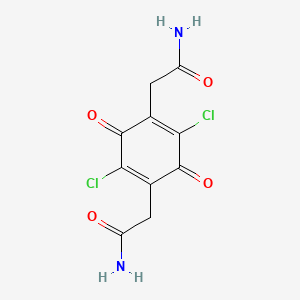

2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diacetamide

Descripción

2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diacetamide is a halogenated cyclohexadiene derivative featuring a quinoid backbone with two chlorine atoms at positions 2 and 5, two ketone groups at positions 3 and 6, and acetamide substituents at positions 1 and 2. This compound is part of a broader class of chloranilate derivatives, which are studied for their redox activity, coordination chemistry, and applications in materials science . Its structure is stabilized by resonance and intermolecular interactions, including hydrogen and halogen bonds, which influence its crystallographic packing and reactivity .

Propiedades

Número CAS |

83487-99-4 |

|---|---|

Fórmula molecular |

C10H8Cl2N2O4 |

Peso molecular |

291.08 g/mol |

Nombre IUPAC |

2-[4-(2-amino-2-oxoethyl)-2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl]acetamide |

InChI |

InChI=1S/C10H8Cl2N2O4/c11-7-3(1-5(13)15)9(17)8(12)4(10(7)18)2-6(14)16/h1-2H2,(H2,13,15)(H2,14,16) |

Clave InChI |

QCPYFBKRROHRDY-UHFFFAOYSA-N |

SMILES canónico |

C(C1=C(C(=O)C(=C(C1=O)Cl)CC(=O)N)Cl)C(=O)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diacetamide typically involves the chlorination of 3,6-dioxocyclohexa-1,4-diene-1,4-diacetamide. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 5 positions of the cyclohexadiene ring. Common reagents used in this process include chlorine gas and suitable solvents such as dichloromethane.

Industrial Production Methods

In an industrial setting, the production of 2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diacetamide may involve large-scale chlorination reactors where the reaction conditions are optimized for maximum yield and purity. The process may also include steps for purification and isolation of the final product to meet industry standards.

Análisis De Reacciones Químicas

Types of Reactions

2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the dioxo groups.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in a variety of functionalized cyclohexadiene derivatives.

Aplicaciones Científicas De Investigación

2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diacetamide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism by which 2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diacetamide exerts its effects involves its ability to undergo various chemical reactions. The compound can act as an electrophile in substitution reactions, allowing it to interact with nucleophiles. Its oxidation and reduction properties also enable it to participate in redox reactions, which are important in many biological and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.

Comparación Con Compuestos Similares

Structural and Reactivity Insights

- Chlorine vs. Aziridine Substituents : The chlorine atoms in the target compound enhance halogen bonding (e.g., C–Cl···O interactions), critical for stabilizing co-crystals and coordination polymers . In contrast, aziridine substituents () introduce nucleophilic reactivity, enabling ring-opening reactions for drug delivery systems.

- Acetamide vs. Nitrile Groups: Acetamide groups improve hydrogen-bonding capacity, as seen in co-crystals with DMAP (4-dimethylaminopyridine) . Nitriles in DDQ () increase electron-withdrawing effects, making DDQ a stronger oxidant.

- Ionic vs. Neutral Forms : The disodium salt () exhibits high aqueous solubility, whereas neutral analogs like DDQ require organic solvents.

Crystallographic and Spectroscopic Findings

- Crystal Packing : Single-crystal X-ray studies of the target compound’s analogs (e.g., chloranilate-DMAP co-crystals) reveal infinite hydrogen-bonded networks and π-π stacking, driven by acetamide and chloride interactions .

- Spectroscopic Signatures : IR and NMR data confirm the presence of acetamide C=O stretches (~1650 cm⁻¹) and chlorine-induced deshielding in ¹³C NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.